molecular formula C5H16Cl2N2O B13467701 (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride

Cat. No.: B13467701
M. Wt: 191.10 g/mol
InChI Key: RQTDEGVDSGYTLY-ZJIMSODOSA-N
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Description

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes both amino and dimethylamino groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of (2R)-3-amino-2-(dimethylamino)propan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve steps such as:

    Starting Material Preparation: The starting material, (2R)-3-amino-2-(dimethylamino)propan-1-ol, is prepared through a series of organic reactions, including amination and reduction.

    Reaction with Hydrochloric Acid: The prepared (2R)-3-amino-2-(dimethylamino)propan-1-ol is then reacted with hydrochloric acid to form the dihydrochloride salt. This step is typically carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Employing purification techniques such as crystallization, filtration, and recrystallization to obtain high-purity dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or alkylated derivatives.

Scientific Research Applications

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-amino-2-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2R)-3-amino-2-(ethylamino)propan-1-ol: Contains an ethylamino group, offering different chemical properties.

    (2R)-3-amino-2-(propylamino)propan-1-ol: Features a propylamino group, leading to variations in reactivity and applications.

Uniqueness

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is unique due to its specific combination of amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H16Cl2N2O

Molecular Weight

191.10 g/mol

IUPAC Name

(2R)-3-amino-2-(dimethylamino)propan-1-ol;dihydrochloride

InChI

InChI=1S/C5H14N2O.2ClH/c1-7(2)5(3-6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H/t5-;;/m1../s1

InChI Key

RQTDEGVDSGYTLY-ZJIMSODOSA-N

Isomeric SMILES

CN(C)[C@H](CN)CO.Cl.Cl

Canonical SMILES

CN(C)C(CN)CO.Cl.Cl

Origin of Product

United States

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